molecular formula C15H12ClF2N3S B14929658 2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole

2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole

Cat. No.: B14929658
M. Wt: 339.8 g/mol
InChI Key: ZWLXRCJXBYIQGV-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole is a heterocyclic compound that contains a pyrazole ring, a thiazole ring, and a difluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the thiazole ring: This involves the cyclization of α-haloketones with thiourea or other sulfur-containing reagents.

    Coupling of the pyrazole and thiazole rings: This step involves the reaction of the pyrazole derivative with the thiazole derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A compound with a similar pyrazole ring structure.

    4-(2,4-difluorophenyl)-1,3-thiazole: A compound with a similar thiazole ring structure.

    2-(4-chlorophenyl)-1H-pyrazole: A compound with a similar chlorinated pyrazole ring.

Uniqueness

2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole is unique due to the combination of its pyrazole, thiazole, and difluorophenyl groups. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

Molecular Formula

C15H12ClF2N3S

Molecular Weight

339.8 g/mol

IUPAC Name

2-[2-(4-chloropyrazol-1-yl)propyl]-4-(2,4-difluorophenyl)-1,3-thiazole

InChI

InChI=1S/C15H12ClF2N3S/c1-9(21-7-10(16)6-19-21)4-15-20-14(8-22-15)12-3-2-11(17)5-13(12)18/h2-3,5-9H,4H2,1H3

InChI Key

ZWLXRCJXBYIQGV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=CS1)C2=C(C=C(C=C2)F)F)N3C=C(C=N3)Cl

Origin of Product

United States

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